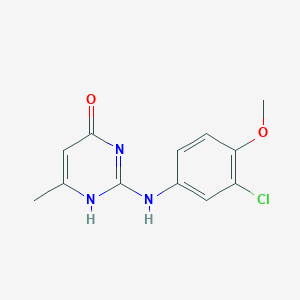
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has been shown to have anti-convulsant effects by inhibiting the activity of certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments are its wide range of applications, its availability, and its relatively low cost. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.
Zukünftige Richtungen
There are many future directions for the study of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its efficacy in vivo.
Synthesemethoden
The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride to form 3-chloro-4-methoxyacetanilide. The second step involves the reaction of 3-chloro-4-methoxyacetanilide with ethyl cyanoacetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The final step involves the reaction of 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile with ammonium acetate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various applications in scientific research. It is used as a pharmacological tool in the study of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It is also used as a reference compound in drug discovery research.
Eigenschaften
Molekularformel |
C12H12ClN3O2 |
|---|---|
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI-Schlüssel |
SZYBIOLOMUHTKE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Kanonische SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)



![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)


![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)